2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate
Overview
Description
2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate is a chemical compound with the CAS Number: 1452518-57-8. It has a molecular weight of 221.64 and its IUPAC name is (4-pyridinylmethoxy)acetic acid hydrochloride hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3.ClH.H2O/c10-8(11)6-12-5-7-1-3-9-4-2-7;;/h1-4H,5-6H2,(H,10,11);1H;1H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Magnetic Properties of Hydrochloride Crystals
- Hydrochloride crystals based on related pyridine derivatives have been studied for their structural and magnetic properties. These studies involve examining the relationship between magnetic properties and crystal-stacking structures, which has implications in materials science (Yong, Zhang, & She, 2013).
Controlled-Release Herbicides
- Research has explored the use of 2,4-dichlorophenoxyacetyl chloride, a compound structurally similar to 2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate, in the development of controlled-release herbicides. This involves the reaction with starches to produce esters that show potential in agricultural applications (Mehltretter et al., 1974).
Synthesis and Antimicrobial Activity
- Novel pyridine and fused pyridine derivatives have been synthesized for potential use in antimicrobial and antioxidant applications. This includes the study of molecular docking and in vitro screening for biological activities (Flefel et al., 2018).
Anticancer Activity
- Pyridazinone derivatives, which are structurally related to this compound, have been synthesized with the aim of exploring their potential as antioxidants and in anticancer applications. Molecular docking studies on these derivatives have been conducted to understand their interaction with biological targets (Mehvish & Kumar, 2022).
Construction of Entangled Frameworks
- The compound has been used in the construction of entangled frameworks based on bi- and tri-metallic cores in coordination chemistry. These frameworks have applications in materials science, particularly in the development of new materials with unique properties (Li et al., 2012).
Corrosion Inhibition
- Research has also been conducted on the use of similar pyridine compounds in the corrosion inhibition of steel, particularly in sulfuric acid solutions. This has applications in materials engineering and protection of metals (Bouklah et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)acetic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH.H2O/c10-8(11)6-12-5-7-1-3-9-4-2-7;;/h1-4H,5-6H2,(H,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSJJROWPXBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COCC(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1452518-57-8 | |
Record name | Acetic acid, 2-(4-pyridinylmethoxy)-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452518-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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